Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylpentanoate
Overview
Description
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylpentanoate is an organic compound with the molecular formula C16H22N2O6 This compound is characterized by the presence of a methoxy group, a nitro group, and a benzoyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylpentanoate typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with an amino acid ester to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like pyridine for the acylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 4-amino-3-methoxybenzoyl derivative.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzoyl group can facilitate binding to proteins and enzymes, potentially inhibiting their activity. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-nitrobenzoate: Similar structure but lacks the amino acid derivative.
2-Methoxy-4-nitrobenzoic acid: Similar functional groups but different overall structure.
4-Amino-2-methoxybenzamide: Contains an amino group instead of a nitro group.
Uniqueness
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylpentanoate is unique due to the combination of its functional groups and the presence of an amino acid derivative. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-9(2)7-11(15(19)23-4)16-14(18)10-5-6-13(22-3)12(8-10)17(20)21/h5-6,8-9,11H,7H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYAIRPYPJYKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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